molecular formula C14H9NO3 B1466108 2-Pyridin-2-yl-benzofuran-5-carboxylic acid CAS No. 1154060-90-8

2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Cat. No.: B1466108
CAS No.: 1154060-90-8
M. Wt: 239.23 g/mol
InChI Key: YBIOCJRCUGDRJU-UHFFFAOYSA-N
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Description

“2-Pyridin-2-yl-benzofuran-5-carboxylic acid” is a heteroaromatic organic compound. It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . It also contains a benzofuran moiety, which is a class of compounds that are ubiquitous in nature and have strong biological activities .

Scientific Research Applications

Chemistry and Properties

2-Pyridin-2-yl-benzofuran-5-carboxylic acid and its derivatives are integral to the study of heterocyclic chemistry, offering fascinating insights into their preparation, properties, and complex formation capabilities. Boča, Jameson, and Linert (2011) provide a comprehensive review of the chemistry and properties of compounds containing pyridine and benzofuran units, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Activities

The bioactivity of natural and synthetic carboxylic acids, including benzofuran derivatives, has been extensively reviewed. These compounds are known for their antioxidant, antimicrobial, and cytotoxic activities, which are often influenced by structural differences. Godlewska-Żyłkiewicz et al. (2020) discuss the effect of structural differences on the bioactivity of selected carboxylic acids, providing a logical sequence of increasing biological activity based on the number of hydroxyl groups and conjugated bonds (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Applications

The synthesis of complex heterocyclic compounds, including those with benzofuran cores, is a topic of significant interest due to their broad applicability in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) review the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, emphasizing the role of benzofuran derivatives in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Pharmacophore Design

In medicinal chemistry, pyridine and benzofuran derivatives are explored for their potential as central nervous system (CNS) acting drugs. Saganuwan (2017) highlights the significance of heterocycles, including benzofuran and pyridine derivatives, as lead molecules for the synthesis of compounds with CNS activity, underscoring the potential for novel drug development (Saganuwan, 2017).

Biochemical Analysis

Biochemical Properties

2-Pyridin-2-yl-benzofuran-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these interactions is important for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

2-pyridin-2-yl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)9-4-5-12-10(7-9)8-13(18-12)11-3-1-2-6-15-11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIOCJRCUGDRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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